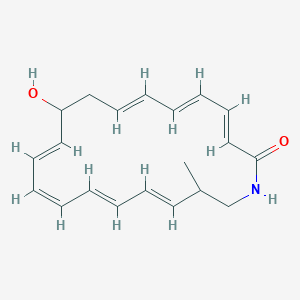
2-Amino-3-(2-chloro-3,4-dihydroxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-(2-chloro-3,4-dihydroxyphenyl)propanoic acid is a tyrosine derivative.
Applications De Recherche Scientifique
Antioxidant and Anti-inflammatory Applications
Anti-inflammatory Activities : Phenolic compounds related to 2-Amino-3-(2-chloro-3,4-dihydroxyphenyl)propanoic acid have shown anti-inflammatory activities. New phenolic compounds isolated from Eucommia ulmoides Oliv., including variants of dihydroxyphenylpropanoic acid, exhibit modest inhibitory activities on LPS-induced NO production in macrophage cells (Ren et al., 2021).
Antioxidant Properties : Synthesized derivatives of dihydroxyphenylpropanoic acid have shown potential as antioxidants. For instance, conjugates of amino acids with nifedipine, derived from dihydroxyphenylpropanoic acid, exhibited significant in vitro antioxidant action (Subudhi & Sahoo, 2011).
Synthesis and Structural Analysis
Crystal Structure Analysis : Derivatives of dihydroxyphenylpropanoic acid, like 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, have been synthesized to enhance chemical stability and liposolubility. Their crystal structures have been analyzed through X-ray diffraction, providing insights into the stereochemistry of these compounds (Chen et al., 2016).
Radiation-Induced Modification : Research on poly vinyl alcohol/acrylic acid hydrogels modified with amine compounds, including variants of dihydroxyphenylpropanoic acid, showcases their application in material science. These modifications enhance thermal stability and have potential medical applications due to their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Biological Activity and Drug Development
Antifungal Peptides : Computational studies on antifungal tripeptides, including derivatives of dihydroxyphenylpropanoic acid, have been conducted to predict their bioactivity and molecular properties. This research aids in drug design processes, especially for antifungal applications (Flores-Holguín et al., 2019).
Synthesis of Pt(II)-Complexes : Novel platinum complexes synthesized with an alanine-based amino acid derivative of dihydroxyphenylpropanoic acid have shown moderate cytotoxic activity on cancer cells and potential to bind DNA sequences. These findings are significant for cancer therapy research (Riccardi et al., 2019).
Propriétés
Formule moléculaire |
C9H10ClNO4 |
|---|---|
Poids moléculaire |
231.63 g/mol |
Nom IUPAC |
2-amino-3-(2-chloro-3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO4/c10-7-4(3-5(11)9(14)15)1-2-6(12)8(7)13/h1-2,5,12-13H,3,11H2,(H,14,15) |
Clé InChI |
KRPPPARIXWCOIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1CC(C(=O)O)N)Cl)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



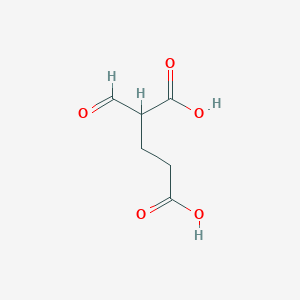
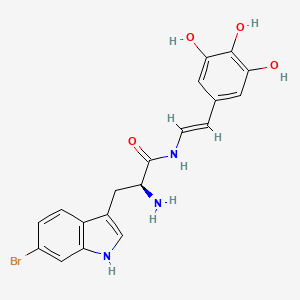
![Imidazo[4,5-e][1,3]diazepine](/img/structure/B1260191.png)
![3-[1-[2-(1,3-Benzodioxol-5-yl)-1-oxoethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260192.png)
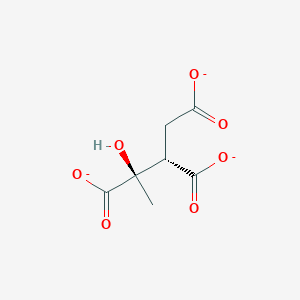
![2-[[8-[[1-(2-Amino-3-hydroxypropanoyl)-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid](/img/structure/B1260197.png)
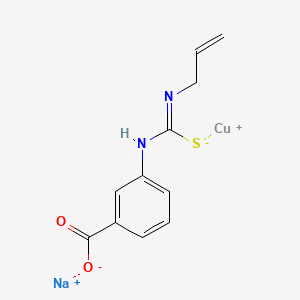
![6-methoxy-1-(3-methoxyprop-1-ynyl)-2-[(5-nitro-2-furanyl)methyl]-3,4-dihydro-1H-isoquinolin-7-ol](/img/structure/B1260202.png)

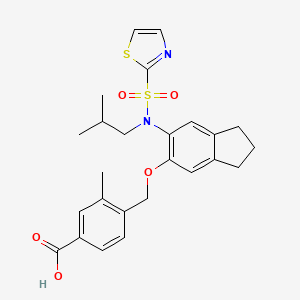
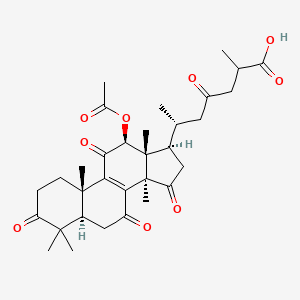
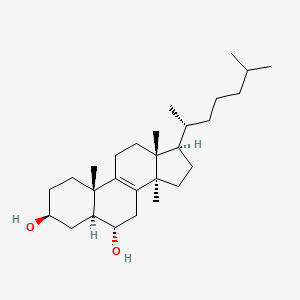
![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1260211.png)
